

Dimethyl 4-bromopyridine-2,6-dicarboxylate

CAS number and molecular weight

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Compound of Interest

Compound Name: *Dimethyl 4-bromopyridine-2,6-dicarboxylate*

Cat. No.: *B067720*

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An In-depth Technical Guide to Dimethyl 4-bromopyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl 4-bromopyridine-2,6-dicarboxylate**, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details its chemical properties, experimental protocols for its synthesis, and explores the potential biological significance of its derivatives.

Core Chemical and Physical Properties

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a halogenated pyridine derivative. The presence of the bromine atom and two methyl ester groups makes it a versatile building block for further chemical modifications.

Property	Value
CAS Number	162102-79-6
Molecular Formula	C ₉ H ₈ BrNO ₄
Molecular Weight	274.07 g/mol [1]
IUPAC Name	dimethyl 4-bromopyridine-2,6-dicarboxylate
Appearance	Solid
Purity	Typically ≥97%
Storage	2-8°C under an inert atmosphere

Experimental Protocols

The synthesis of **Dimethyl 4-bromopyridine-2,6-dicarboxylate** and its subsequent conversion to other useful intermediates are crucial for its application in research and development.

Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

A common method for the synthesis of **Dimethyl 4-bromopyridine-2,6-dicarboxylate** involves the bromination of a pyridine-2,6-dicarboxylic acid derivative. The following protocol is adapted from established literature procedures.

Materials:

- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)
- Tetrabutylammonium bromide
- Phosphorus pentoxide (P₂O₅)
- Toluene
- Dichloromethane

- Methanol
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P_2O_5 (16 g, 113 mmol) in toluene (100 mL).
- Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.
- Stir the mixture for 6 hours at 110 °C.
- After partial cooling, remove the toluene using a rotary evaporator.
- To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).
- Wash the combined organic phase with water (3 x 40 mL) and dry over anhydrous Na_2SO_4 .
- Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid of **Dimethyl 4-bromopyridine-2,6-dicarboxylate**.

Conversion to 4-Bromopyridine-2,6-dicarbohydrazide

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a key precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound with potential biological activities.^[2]

Materials:

- **Dimethyl 4-bromopyridine-2,6-dicarboxylate**
- Hydrazine hydrate
- Ethanol

Procedure:

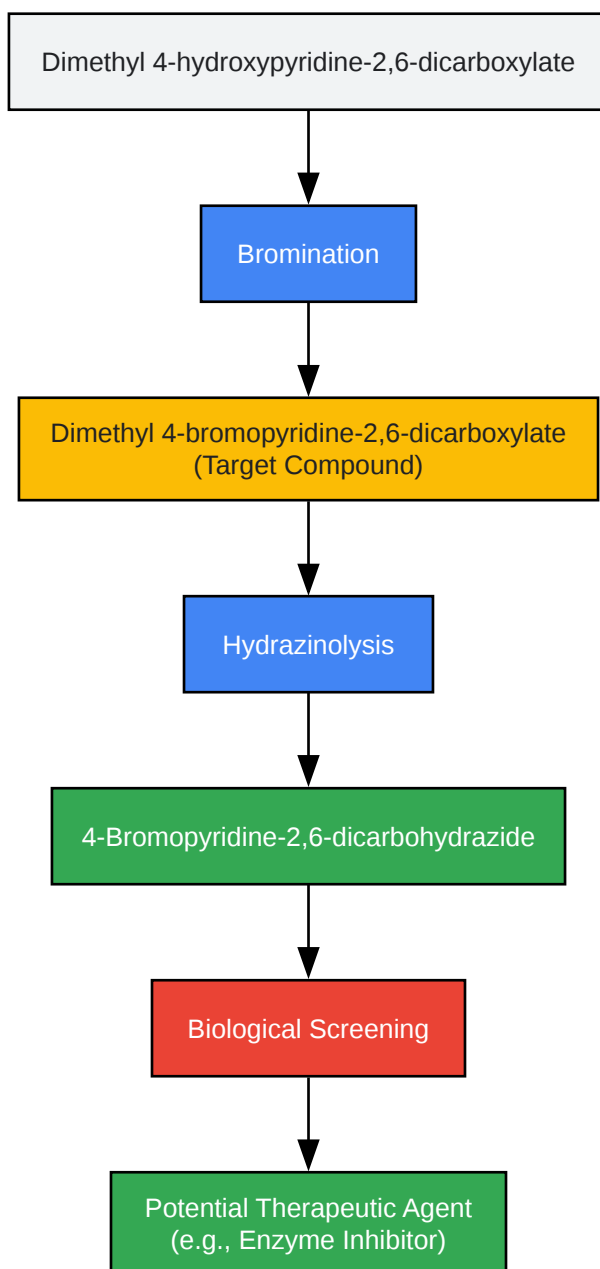
- Dissolve **Dimethyl 4-bromopyridine-2,6-dicarboxylate** (1 mmol) in ethanol (20 mL) in a round-bottom flask.[3]
- Add an excess of hydrazine hydrate (10 mmol) to the solution.[3]
- Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- After completion, cool the reaction mixture to room temperature.
- The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
- Dry the product in a desiccator over anhydrous CaCl_2 to yield 4-Bromopyridine-2,6-dicarbohydrazide.[3]

Potential Biological Significance and Signaling Pathways

While **Dimethyl 4-bromopyridine-2,6-dicarboxylate** is primarily a synthetic intermediate, its derivatives, particularly those based on the pyridine-2,6-dicarboxylic acid scaffold, have garnered interest for their potential biological activities. Pyridine-based compounds are known to exhibit a wide range of effects, including antimicrobial, antitumor, and enzyme inhibitory properties.[2]

Derivatives of pyridine-2,6-dicarboxylic acid have been identified as inhibitors of various enzymes.[2] For instance, some derivatives show potential in inhibiting metallo- β -lactamases and Jumonji-C domain-containing proteins.[4][5] A closely related compound, Dimethyl 3-bromopyridine-2,6-dicarboxylate, has been identified as an inhibitor of histone demethylases, specifically JMJD2E.[6]

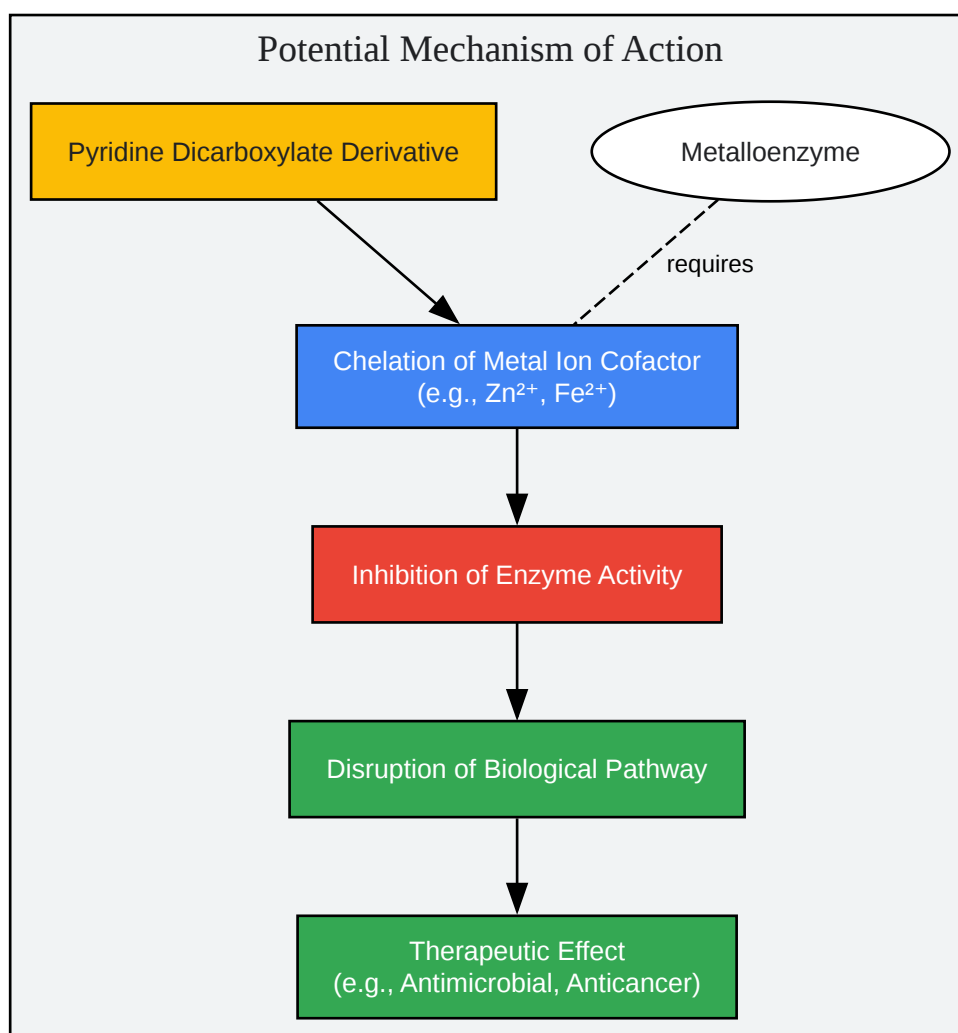
The following diagram illustrates a conceptual workflow from the synthesis of **Dimethyl 4-bromopyridine-2,6-dicarboxylate** to its potential application as a precursor for biologically active compounds.



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Synthetic and Screening Workflow

The carbohydrazide moieties in derivatives like 4-Bromopyridine-2,6-dicarbohydrazide are excellent chelating agents for metal ions. This property could be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes. The logical relationship for its potential as a metalloenzyme inhibitor is outlined below.



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Conceptual Mechanism as a Metalloenzyme Inhibitor

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